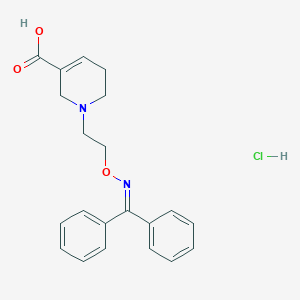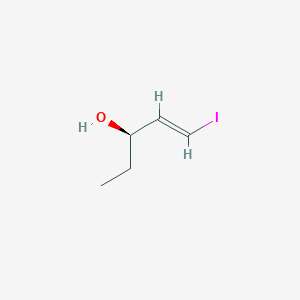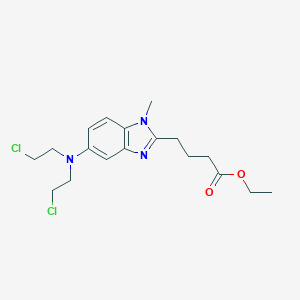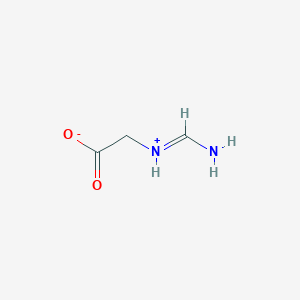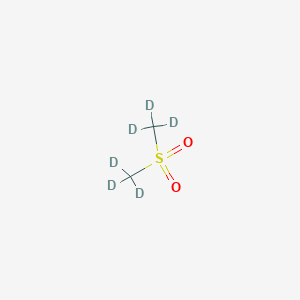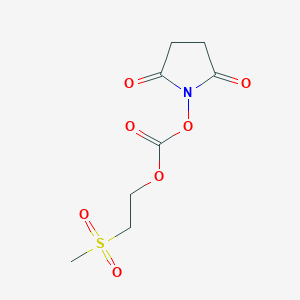
2,5-二氧代吡咯烷-1-基(2-(甲磺酰基)乙基)碳酸酯
描述
Compounds featuring the dioxopyrrolidinyl group and sulfonyl functionalities are pivotal in synthetic organic chemistry, serving as intermediates for various chemical transformations. They are often employed in the synthesis of pharmaceuticals and complex organic molecules due to their versatile reactivity.
Synthesis Analysis
The synthesis of related sulfonate esters and carbonates involves the reaction of amines with sulfonyl chlorides under Mitsunobu conditions, utilizing reagents like (cyanomethylene)tributylphosphorane for alkylating activated amines. Such methodologies provide a pathway to generate sulfonated amines, which can be further functionalized or deprotected under specific conditions (Sakamoto et al., 2006).
Molecular Structure Analysis
The molecular structure of sulfonamide and carbonate derivatives often features significant conformational diversity due to the presence of flexible ethyl or methyl groups attached to the sulfur atom, as well as the ring strain in the pyrrolidine moiety. X-ray crystallography studies on similar compounds have revealed the impact of substituents on the overall molecular conformation, affecting the compound's reactivity and physical properties.
Chemical Reactions and Properties
Sulfonamide and carbonate functionalities exhibit a broad spectrum of chemical reactivity. They are known for their stability under basic and reductive conditions, yet can be activated towards nucleophilic attack or eliminated under acidic conditions. For instance, sulfonamides derived from (aryloxy)ethyl piperidines can act as selective ligands or undergo further functionalization, demonstrating the versatility of these groups in chemical synthesis (Canale et al., 2016).
Physical Properties Analysis
The physical properties of compounds containing dioxopyrrolidinyl and sulfonyl groups, such as solubility, melting point, and boiling point, are influenced by the nature of the substituents and the compound's overall polarity. Ionic liquids with carbonate functionalities, for instance, have been explored for their unique solvent properties and low melting points, indicating the potential for diverse applications in materials science and electrochemistry (Kim et al., 2013).
科学研究应用
- This compound is listed in the GSRS , which suggests it may be used in scientific research, but no specific applications are mentioned.
- There’s a similar compound, “2,5-Dioxopyrrolidin-1-yl (2- (trimethylsilyl)-ethyl) carbonate”, mentioned on a Japanese website , but again, no specific applications are given.
- It’s listed in the GSRS and sold as a Protein Crosslinker , suggesting potential use in biochemistry or molecular biology.
- A similar compound, “2,5-Dioxopyrrolidin-1-yl (2- (trimethylsilyl)ethyl) carbonate”, is mentioned on a Japanese website , but no specific applications are given.
- Another related compound, “Benzyl 2,5-dioxopyrrolidin-1-yl carbonate”, is mentioned in a publication from the International Union of Crystallography , but again, no specific applications are provided.
- It’s listed in the GSRS and sold as a Protein Crosslinker , suggesting potential use in biochemistry or molecular biology.
- A similar compound, “2,5-Dioxopyrrolidin-1-yl (2- (trimethylsulfonyl)ethyl) carbonate”, is mentioned on a Japanese website , but no specific applications are given.
- Another related compound, “2-[(2,5-Dioxopyrrolidin-1-yl)methyl]benzonitrile”, is mentioned on Sigma-Aldrich , but again, no specific applications are provided.
属性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-methylsulfonylethyl carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO7S/c1-17(13,14)5-4-15-8(12)16-9-6(10)2-3-7(9)11/h2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSMLVLJMKBLJJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCOC(=O)ON1C(=O)CCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80206624 | |
| Record name | 1-(((2-(Methylsulfonyl)ethoxy)carbonyl)oxy)-2,5-pyrrolidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80206624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dioxopyrrolidin-1-yl (2-(methylsulfonyl)ethyl) carbonate | |
CAS RN |
57903-15-8 | |
| Record name | 2,5-Dioxo-1-pyrrolidinyl 2-(methylsulfonyl)ethyl carbonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057903158 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(((2-(Methylsulfonyl)ethoxy)carbonyl)oxy)-2,5-pyrrolidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80206624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Methylsulfonyl)ethyl N-succinimidyl carbonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,5-Dioxo-1-pyrrolidinyl 2-(methylsulfonyl)ethyl carbonate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ETN53SF3ZB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



